2',5'-Dibromo-3'-fluoroacetophenone
Overview
Description
2’,5’-Dibromo-3’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2’,5’-Dibromo-3’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 3’-fluoroacetophenone using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or dichloromethane . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2’,5’-Dibromo-3’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes in the presence of catalysts like tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It can be used in the esterification of carboxylic acids.
Common reagents used in these reactions include bromine, fluorine sources, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,5’-Dibromo-3’-fluoroacetophenone is utilized in several scientific research applications:
Biology and Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials, including phase change inks.
Mechanism of Action
The mechanism of action of 2’,5’-Dibromo-3’-fluoroacetophenone involves its reactivity due to the presence of electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
2’,5’-Dibromo-3’-fluoroacetophenone can be compared with similar compounds such as:
2,3’-Dibromo-4’-fluoroacetophenone: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
2,5-Dibromo-3,4-difluorothiophene: Another related compound with a thiophene ring instead of an acetophenone core.
The uniqueness of 2’,5’-Dibromo-3’-fluoroacetophenone lies in its specific substitution pattern, which imparts distinct reactivity and applications in synthetic chemistry.
Properties
IUPAC Name |
1-(2,5-dibromo-3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNPPZXEBDXIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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